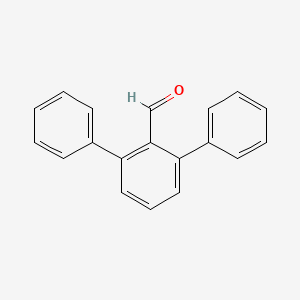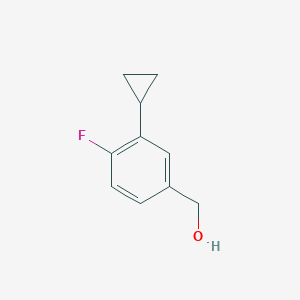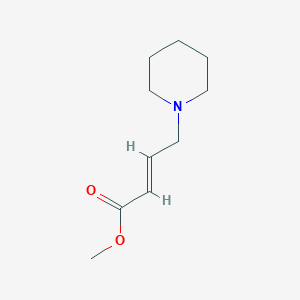![molecular formula C23H26ClN5O4 B12094314 N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride](/img/structure/B12094314.png)
N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[5-(hidrazinilmetilenamino)-1-[(4-metil-2-oxocromen-7-il)amino]-1-oxopentan-2-il]benzamida; clorhidrato es un complejo compuesto orgánico que pertenece a la clase de las benzamidas. Este compuesto se caracteriza por la presencia de un grupo hidrazinilmetilenamino, un grupo cromenilo y una unidad benzamida. Es de considerable interés en los campos de la química medicinal y la síntesis orgánica debido a sus posibles actividades biológicas y reactividad química versátil.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[5-(hidrazinilmetilenamino)-1-[(4-metil-2-oxocromen-7-il)amino]-1-oxopentan-2-il]benzamida; clorhidrato típicamente involucra reacciones orgánicas de múltiples pasos. Las materias primas a menudo incluyen 4-metil-2-oxocromen-7-ilamina y cloruro de benzoílo. La síntesis procede a través de la formación de compuestos intermedios, que luego se someten a reacciones de hidrazinilación y acoplamiento posteriores en condiciones controladas. Los reactivos comunes utilizados en estas reacciones incluyen hidrato de hidracina, solventes orgánicos como etanol o metanol, y catalizadores como ácido acético .
Métodos de producción industrial
La producción industrial de este compuesto puede involucrar rutas sintéticas similares pero a mayor escala. El proceso se optimiza para el rendimiento y la pureza, empleando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una producción constante. Las condiciones de reacción se controlan cuidadosamente, y se emplean pasos de purificación como la recristalización o la cromatografía para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
N-[5-(hidrazinilmetilenamino)-1-[(4-metil-2-oxocromen-7-il)amino]-1-oxopentan-2-il]benzamida; clorhidrato experimenta varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como borohidruro de sodio o hidruro de aluminio y litio.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen:
Agentes oxidantes: Permanganato de potasio, peróxido de hidrógeno.
Agentes reductores: Borohidruro de sodio, hidruro de aluminio y litio.
Nucleófilos: Amoniaco, aminas, tioles.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones de reacción específicas y los reactivos utilizados. Por ejemplo, la oxidación puede producir derivados oxo correspondientes, mientras que la reducción puede producir derivados de hidracina. Las reacciones de sustitución pueden conducir a una variedad de benzamidas sustituidas .
Aplicaciones Científicas De Investigación
N-[5-(hidrazinilmetilenamino)-1-[(4-metil-2-oxocromen-7-il)amino]-1-oxopentan-2-il]benzamida; clorhidrato tiene varias aplicaciones de investigación científica, que incluyen:
Química medicinal: El compuesto se estudia por su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio.
Investigación biológica: Se utiliza en estudios que involucran la inhibición de enzimas, la unión a receptores y las vías de señalización celular.
Aplicaciones industriales: El compuesto se explora para su uso en la síntesis de materiales avanzados y como precursor de otras moléculas bioactivas.
Mecanismo De Acción
El mecanismo de acción de N-[5-(hidrazinilmetilenamino)-1-[(4-metil-2-oxocromen-7-il)amino]-1-oxopentan-2-il]benzamida; clorhidrato involucra su interacción con objetivos moleculares específicos. El grupo hidrazinilo puede formar enlaces covalentes con sitios nucleofílicos en proteínas o enzimas, lo que lleva a la inhibición de su actividad. El grupo cromenilo puede interactuar con receptores celulares, modulando las vías de señalización y ejerciendo efectos biológicos .
Comparación Con Compuestos Similares
Compuestos similares
Benzamida: Un análogo más simple con un grupo benzoílo unido a una amina.
4-Metilbenzamida: Estructura similar pero carece de los grupos hidrazinilo y cromenilo.
N-Metilbenzamida: Contiene un grupo metilo en el átomo de nitrógeno en lugar del grupo hidrazinilo.
Singularidad
N-[5-(hidrazinilmetilenamino)-1-[(4-metil-2-oxocromen-7-il)amino]-1-oxopentan-2-il]benzamida; clorhidrato es único debido a la presencia de múltiples grupos funcionales que confieren reactividad química y actividad biológica diversas. La combinación de grupos hidrazinilo, cromenilo y benzamida lo convierte en un compuesto versátil para diversas aplicaciones en investigación e industria .
Propiedades
Fórmula molecular |
C23H26ClN5O4 |
|---|---|
Peso molecular |
471.9 g/mol |
Nombre IUPAC |
N-[5-(hydrazinylmethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]benzamide;hydrochloride |
InChI |
InChI=1S/C23H25N5O4.ClH/c1-15-12-21(29)32-20-13-17(9-10-18(15)20)27-23(31)19(8-5-11-25-14-26-24)28-22(30)16-6-3-2-4-7-16;/h2-4,6-7,9-10,12-14,19H,5,8,11,24H2,1H3,(H,25,26)(H,27,31)(H,28,30);1H |
Clave InChI |
JPJBOAAYZRKDNG-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=CNN)NC(=O)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![benzenesulfonate;tert-butyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B12094253.png)


![4-Chloro-7-(trifluoromethyl)thieno[3,2-D]pyrimidine](/img/structure/B12094260.png)



![N-([1-(Difluoromethyl)-1H-benzimidazol-2-yl]methyl)-n-methylamine](/img/structure/B12094277.png)



![2-Bromo-7-methoxy-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12094297.png)
